2-Linoleoylglicerol

Descripción general

Descripción

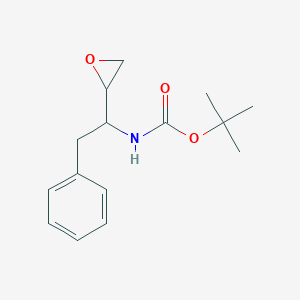

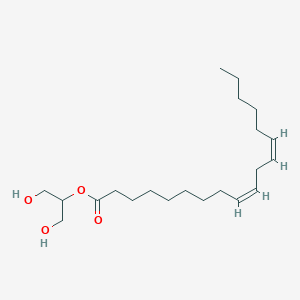

2-linoleoylglycerol is a 2-monoglyceride where linoleoyl forms the 2-acyl group. It is functionally related to a linoleic acid.

2-Linoleoylglycerol is a natural product found in Saussurea involucrata and Sciadopitys verticillata with data available.

Aplicaciones Científicas De Investigación

Papel en el sistema endocannabinoide

El 2-Linoleoylglicerol (2-LG) es un agonista parcial del receptor cannabinoide tipo 1 (CB1) humano . Puede suprimir la actividad de 2-Araquidonilglicerol y Anandamida, que son los ligandos endógenos mejor caracterizados de los receptores CB1 y CB2 . Esta modulación de la señalización endocannabinoide por 2-LG podría tener implicaciones terapéuticas potenciales para afecciones como la obesidad, la esclerosis múltiple y el dolor .

Influencia en la regulación metabólica

La influencia del this compound, específicamente su proporción en el sustituto de grasa de leche humana (HMFS) con otros triacilgliceroles, se ha investigado en ratas Sprague-Dawley . El estudio encontró que aumentar los triacilgliceroles totales sn-2 palmítico y la proporción de this compound a otros triacilgliceroles en HMFS podría influir significativamente en varias vías metabólicas . Estas incluyen el metabolismo de glicina, serina y treonina, el metabolismo de glicerofosfolípidos, el metabolismo de glicerolípidos, el metabolismo de esfingolípidos, la biosíntesis de ácidos biliares y el metabolismo de taurina e hipotaurina . Estas vías están principalmente relacionadas con el metabolismo de lípidos, ácidos biliares y energía .

Posibles efectos antiinflamatorios y estimulantes de la inmunidad

Mecanismo De Acción

Target of Action

2-Linoleoylglycerol (2-LG) primarily targets the type 1 cannabinoid (CB1) receptor . The CB1 receptor is widely expressed in the body and plays a crucial role in various functions .

Mode of Action

2-LG functions as a partial agonist at the CB1 receptor . It can enhance the potency of the CB1 receptor when combined with JZL195, an inhibitor of FAAH and MAGL . Its effect can be inhibited by the cb1 antagonist am251 and cannabidiol .

Biochemical Pathways

2-LG is a monoacylglycerol synthesized by diacylglycerol lipases (diacylglycerol lipase alpha and diacylglycerol lipase beta), which generate almost all the 2-AG in the body and other monoacylglycerols . It has been proposed to modulate endocannabinoid (eCB) signaling by protecting 2-AG from hydrolysis .

Pharmacokinetics

It is known that its response can be potentiated by jzl195, a drug that inhibits the hydrolysis of monoacylglycerols . This suggests that 2-LG may be metabolized by enzymes that hydrolyze monoacylglycerols.

Result of Action

2-LG, as a partial agonist at the human CB1 receptor, is capable of modulating the activity of the established endocannabinoids .

Action Environment

It is known that its activity can be influenced by other compounds such as jzl195, am251, and cannabidiol . These compounds can either enhance or inhibit the activity of 2-LG, suggesting that the efficacy and stability of 2-LG can be influenced by the presence of these compounds.

Análisis Bioquímico

Biochemical Properties

2-Linoleoylglycerol interacts with several enzymes and proteins. It is a partial agonist at the type 1 cannabinoid CB1 receptor . The potency of 2-Linoleoylglycerol can be enhanced by JZL195, an inhibitor of FAAH and MAGL, and inhibited by the CB1 antagonist AM251 and Cannabidiol .

Cellular Effects

2-Linoleoylglycerol has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CB1 receptor . It does not enhance, but only attenuates, the activity of the CB1/CB2 receptor ligands cannabinoids (AEA) and 2-arachidonoylglycerol (2-AG) .

Molecular Mechanism

At the molecular level, 2-Linoleoylglycerol exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as a partial agonist at the CB1 receptor .

Metabolic Pathways

2-Linoleoylglycerol is involved in several metabolic pathways. It is generated by the diacylglycerol lipases, which synthesize essentially all the 2-AG in the body .

Propiedades

IUPAC Name |

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGNWMPIFDNSD-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016998 | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-82-1 | |

| Record name | 2-Linoleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OVH75512R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)